molecular formula C19H16N4O3 B251647 N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE

N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE

Cat. No.: B251647
M. Wt: 348.4 g/mol
InChI Key: SIEZGFVSWNEETG-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a benzotriazole core and a furamide moiety, imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of an appropriate o-phenylenediamine derivative with nitrous acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Furamide Moiety: The final step involves the coupling of the benzotriazole derivative with a furan-2-carboxylic acid derivative under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzotriazole core, potentially converting it to a dihydrobenzotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole and furamide moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzotriazole derivatives.

    Substitution: Various substituted benzotriazole and furamide derivatives.

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole core can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The methoxyphenyl and furamide groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

  • N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide
  • N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide
  • N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide

Comparison: Compared to these similar compounds, N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE is unique due to the presence of the furamide moiety, which can impart different chemical reactivity and biological activity. The furamide group can enhance the compound’s solubility and stability, making it more suitable for certain applications in research and industry.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C19H16N4O3/c1-12-10-16-17(11-15(12)20-19(24)18-4-3-9-26-18)22-23(21-16)13-5-7-14(25-2)8-6-13/h3-11H,1-2H3,(H,20,24)

InChI Key

SIEZGFVSWNEETG-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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